5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

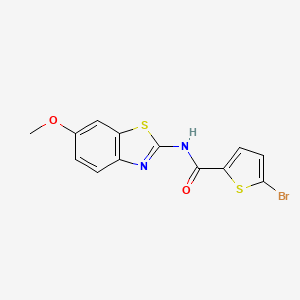

5-Bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6 and a 5-bromothiophene-2-carboxamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in diseases such as cancer, viral infections, and bacterial resistance .

Properties

IUPAC Name |

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIHKKWXEAQFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds.

Scientific Research Applications

5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.

Material Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.

Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Computational and Physicochemical Insights

Electronic Properties

- HOMO-LUMO Gaps : Ranged from 3.9 eV (electron-rich substituents) to 4.7 eV (electron-withdrawing groups), correlating with experimental reactivity .

- NLO Behavior : Compounds with extended π-conjugation (e.g., 4-methoxyphenyl) showed high hyperpolarizability, making them candidates for optical materials .

Solubility and Stability

- Methoxy Groups : Enhance aqueous solubility (e.g., 6-methoxybenzothiazole derivatives) compared to chloro or nitro analogs.

- Thermal Stability : Benzothiazole derivatives exhibit higher melting points (e.g., 224–226°C ) than isoxazole or thiazole analogs.

Biological Activity

The compound 5-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic organic molecule that has gained attention for its potential biological activities. This compound features a thiophene ring, a benzothiazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological efficacy. Recent studies have explored its applications in various fields, particularly in medicinal chemistry, where it is investigated for antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H11BrN2O2S2 |

| Molecular Weight | 405.29 g/mol |

| Appearance | Solid or crystalline form |

Anticancer Activity

Recent research has highlighted the anticancer potential of benzothiazole derivatives, including this compound. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have shown that this compound exhibits moderate activity against human cancer cell lines such as HCT-116 and HeLa. The half-maximal inhibitory concentration (IC50) values were determined in these studies:

These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies against standard reference antibiotics, it demonstrated promising activity against various bacterial strains.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of this compound:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 32 | |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound's anti-inflammatory effects have been investigated. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways, which play a crucial role in mediating inflammatory responses. This pathway's modulation could lead to therapeutic applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.